molecular formula C8H14ClN3O2S B12761523 1,2-Ethanediamine, N,N-dimethyl-N'-(2-nitro-3-thienyl)-, monohydrochloride CAS No. 122777-86-0

1,2-Ethanediamine, N,N-dimethyl-N'-(2-nitro-3-thienyl)-, monohydrochloride

Cat. No.: B12761523
CAS No.: 122777-86-0
M. Wt: 251.73 g/mol
InChI Key: DVUJLTBUBWUBDI-UHFFFAOYSA-N
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Description

1,2-Ethanediamine, N,N-dimethyl-N’-(2-nitro-3-thienyl)-, monohydrochloride is a chemical compound with the molecular formula C8H14ClN3O2S and a molecular weight of 251.73 g/mol . This compound is known for its unique structure, which includes a thienyl group substituted with a nitro group, and an ethylenediamine backbone with dimethyl substitutions. It is commonly used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Ethanediamine, N,N-dimethyl-N’-(2-nitro-3-thienyl)-, monohydrochloride typically involves the reaction of 1,2-ethanediamine with N,N-dimethylamine and 2-nitro-3-thiophene . The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is then treated with hydrochloric acid to obtain the monohydrochloride salt of the compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

1,2-Ethanediamine, N,N-dimethyl-N’-(2-nitro-3-thienyl)-, monohydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2-Ethanediamine, N,N-dimethyl-N’-(2-nitro-3-thienyl)-, monohydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-Ethanediamine, N,N-dimethyl-N’-(2-nitro-3-thienyl)-, monohydrochloride involves its interaction with specific molecular targets. The nitro group and thienyl ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Ethanediamine, N,N-dimethyl-N’-(2-nitro-4-thienyl)-, monohydrochloride
  • 1,2-Ethanediamine, N,N-dimethyl-N’-(2-nitro-5-thienyl)-, monohydrochloride
  • 1,2-Ethanediamine, N,N-dimethyl-N’-(2-nitro-6-thienyl)-, monohydrochloride

Uniqueness

1,2-Ethanediamine, N,N-dimethyl-N’-(2-nitro-3-thienyl)-, monohydrochloride is unique due to the specific position of the nitro group on the thienyl ring, which influences its chemical reactivity and biological activity. This positional isomerism can lead to differences in the compound’s properties and applications compared to its analogs .

Properties

CAS No.

122777-86-0

Molecular Formula

C8H14ClN3O2S

Molecular Weight

251.73 g/mol

IUPAC Name

N',N'-dimethyl-N-(2-nitrothiophen-3-yl)ethane-1,2-diamine;hydrochloride

InChI

InChI=1S/C8H13N3O2S.ClH/c1-10(2)5-4-9-7-3-6-14-8(7)11(12)13;/h3,6,9H,4-5H2,1-2H3;1H

InChI Key

DVUJLTBUBWUBDI-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNC1=C(SC=C1)[N+](=O)[O-].Cl

Origin of Product

United States

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